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Compound of Interest

Compound Name: 9-Hexylcarbazole

Cat. No.: B3052336 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the material properties of 9-hexylcarbazole is crucial for its application in various fields,

including organic electronics and medicinal chemistry. This guide provides a comprehensive

comparison of the available experimental data and theoretical calculations for 9-
hexylcarbazole, offering valuable insights into its photophysical, electrochemical, and thermal

characteristics.

Summary of Physicochemical Properties
The fundamental physicochemical properties of 9-hexylcarbazole have been experimentally

determined and are summarized in the table below. These values serve as a baseline for

understanding the behavior of this compound.

Property Experimental Value Reference

Molecular Formula C₁₈H₂₁N [1]

Molar Mass 251.37 g/mol [1]

Melting Point 62-63 °C

Boiling Point 172-173 °C (at 1 Torr)

Experimental Data
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Synthesis of 9-Hexylcarbazole
A common method for the synthesis of 9-hexyl-9H-carbazole involves the N-alkylation of

carbazole. The following protocol has been reported:

To a solution of carbazole in a suitable solvent such as dimethylformamide (DMF), a base like

sodium hydroxide (NaOH) is added. Subsequently, 1-bromohexane is introduced, and the

reaction mixture is stirred, typically at an elevated temperature, to facilitate the nucleophilic

substitution reaction. The product, 9-hexyl-9H-carbazole, can then be isolated and purified

using standard techniques such as extraction and chromatography.[1]

Photophysical Properties
While specific absorption and emission spectra for unsubstituted 9-hexylcarbazole are not

readily available in the reviewed literature, studies on its derivatives provide significant insights.

For instance, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole exhibits a strong blue emission with

a high luminescence quantum yield of 95%, peaking at a wavelength of 450 nm. This suggests

that the 9-hexylcarbazole core is a promising building block for blue-emitting materials in

organic light-emitting diodes (OLEDs). Another derivative, 2,7-bis(4-bromophenyl)-9-hexyl-9H-

carbazole, also shows photoluminescence in the blue region with an emission maximum at 450

nm.

Electrochemical Properties
The electrochemical behavior of 9-hexylcarbazole is crucial for its application in electronic

devices. While direct cyclic voltammetry data for the unsubstituted molecule is scarce, the

highest occupied molecular orbital (HOMO) energy level of a derivative, 2,7-bis(4-

bromophenyl)-9-hexyl-9H-carbazole, has been estimated to be approximately -5.2 eV. The

introduction of the hexyl group generally enhances the solubility of the carbazole unit without

significantly altering its fundamental electronic properties.

Thermal Properties
The thermal stability of N-alkylcarbazoles, including 9-hexylcarbazole, is a key parameter for

their use in electronic devices that can generate heat during operation. While specific

TGA/DSC data for 9-hexylcarbazole was not found, the thermal decomposition temperatures

for N-alkylcarbazoles are generally high, indicating good thermal stability.
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Theoretical Data
Computational studies on N-substituted carbazoles provide a theoretical framework for

understanding their molecular structure and electronic properties. Density Functional Theory

(DFT) is a commonly employed method for these investigations.

Molecular Geometry
DFT calculations at the ωB97X-D/6-311++G(d,p) level of theory have been used to optimize

the molecular structures of N-alkylcarbazoles such as 9-methylcarbazole and 9-ethylcarbazole.

These studies indicate that the carbazole core remains largely planar, with the alkyl chain

adopting a low-energy conformation. While a specific computational study for 9-
hexylcarbazole was not identified, it is expected to exhibit a similar planar carbazole moiety

with an extended hexyl chain. A study on a derivative, (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic

acid, confirmed through X-ray crystallography that the hexyl group adopts an extended

conformation.[2]

Electronic Properties
Theoretical studies on carbazole-based polymers with varying N-alkyl side-chain lengths, using

DFT and Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G(d) level, have shown that the

length of the alkyl chain does not significantly impact the structural and optoelectronic

properties. This suggests that the fundamental electronic characteristics, such as the HOMO

and LUMO energy levels, of 9-hexylcarbazole are likely to be very similar to those of other N-

alkylcarbazoles. These studies provide a valuable qualitative understanding, although precise

theoretical values for 9-hexylcarbazole are not available in the reviewed literature.

Experimental and Theoretical Data Cross-Validation
A direct quantitative cross-validation of experimental and theoretical data for 9-hexylcarbazole
is challenging due to the limited availability of specific experimental photophysical and

electrochemical data for the unsubstituted molecule, as well as the absence of a dedicated

computational study. However, the available information on its derivatives and related N-

alkylcarbazoles allows for a qualitative comparison.

The experimental findings that the 9-hexylcarbazole core can be functionalized to produce

efficient blue-emitting materials are consistent with the theoretical understanding of the
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electronic structure of carbazole derivatives. The high quantum yield observed in some

derivatives suggests that the non-radiative decay pathways are minimized, which can be

influenced by the rigidity and planarity of the carbazole core, a feature supported by theoretical

calculations.

The experimental observation of good thermal stability in N-alkylcarbazoles aligns with the

strong covalent bonds predicted by theoretical models of these molecules. The enhanced

solubility due to the hexyl group is a direct consequence of the non-polar alkyl chain, a feature

that is well-understood from a molecular structure perspective.
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Caption: Workflow for the synthesis and characterization of 9-hexylcarbazole.
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Caption: Interrelationship of 9-hexylcarbazole properties and their impact on applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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